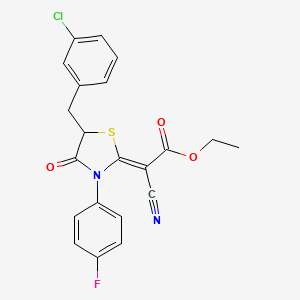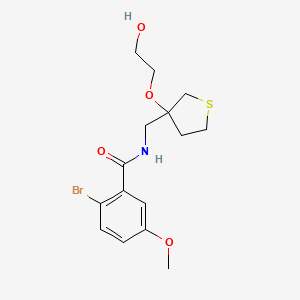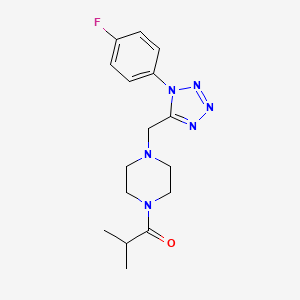![molecular formula C21H19BrN6O3 B2418201 7-benzyl-8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 949665-65-0](/img/structure/B2418201.png)
7-benzyl-8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-benzyl-8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C21H19BrN6O3 and its molecular weight is 483.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Protective Groups
- Thietanyl Protection in Synthesis : The synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, like the compound , often involves using protective groups. One such group is thietanyl, used in the synthesis of 8-bromo- and 8-amino-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. This process involves the reaction of 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with 2-chloromethylthiirane, followed by alkylation, oxidation, and amine substitution. The thietanyl group proves stable and allows for easy execution of experiments (Khaliullin & Shabalina, 2020).
Bromophenols and Nucleoside Base Derivatives
- Bromophenols in Red Algae : Research on bromophenols, which are closely related to the compound due to the presence of bromine and aromatic structures, has been conducted on the red alga Rhodomela confervoides. This study isolated novel bromophenols coupled with nucleoside base derivatives, highlighting their potential in various biochemical applications (Ma et al., 2007).
Synthesis of Purine Derivatives
- Synthesis of Purineselenyl and Thiadiazolyl Derivatives : The synthesis of new derivatives of purineselenyl and thiadiazolyl-bearing 7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-diones has been explored. These compounds, similar to the compound due to their purine base, were synthesized and characterized using various spectroscopic methods, indicating the potential for synthesizing diverse purine derivatives (Gobouri, 2020).
Xanthene Derivatives and Pharmacological Activity
- Xanthene Derivatives as Antiasthmatic Agents : Research has been conducted on 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives for their antiasthmatic activity. This study highlights the potential of purine-based compounds, structurally similar to the compound , in developing pharmacological agents (Bhatia et al., 2016).
Applications in Organic Synthesis
- Practical Synthesis of CCR5 Antagonists : The practical synthesis of compounds such as 7-{4-[2-(butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide, demonstrates the applicability of purine derivatives in synthesizing medically significant compounds. This research is relevant due to the structural similarities with the compound (Ikemoto et al., 2005).
Anticancer Activity of Purine Derivatives
- Synthesis of Purine-diones with Anticancer Activity : The synthesis of new purine-diones and pyridopyrimidine-diones, like olomoucine analogues, has been explored for their anticancer activity. These compounds, bearing structural resemblance to the compound , show promise in the development of new anticancer agents (Hayallah, 2017).
Properties
IUPAC Name |
7-benzyl-8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-4,5-dihydropurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN6O3/c1-27-18-17(19(29)25-21(27)30)28(12-13-6-4-3-5-7-13)20(24-18)26-23-11-14-10-15(22)8-9-16(14)31-2/h3-11,17-18H,12H2,1-2H3,(H,24,26)(H,25,29,30)/b23-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOKCQKASBRTPQ-FOKLQQMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(C(=O)NC1=O)N(C(=N2)NN=CC3=C(C=CC(=C3)Br)OC)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=C(C=CC(=C3)Br)OC)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2418119.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2418120.png)
![Ethyl 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate](/img/no-structure.png)
![(4-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2418122.png)
![7-chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2418124.png)

![8-{2-[(4-chlorophenyl)methylidene]hydrazin-1-yl}-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2418127.png)
![(E)-1'-(3-(thiophen-2-yl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2418129.png)

![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418131.png)
![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2418136.png)


